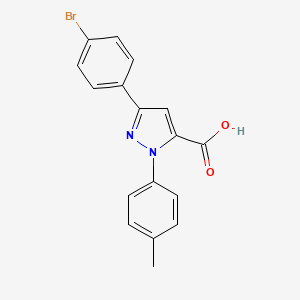
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid (4-BPTPCA) is an organic compound belonging to the class of pyrazole derivatives. It is a white crystalline solid, soluble in organic solvents and has a melting point of 135-136°C. 4-BPTPCA is a unique molecule that has a wide range of applications in the fields of biochemistry, medicine, and pharmacology.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in the fields of biochemistry, medicine, and pharmacology. It has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been used in the synthesis of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been found to possess anti-cancer properties and has been used in the synthesis of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize and is relatively stable in solution. It is also soluble in organic solvents and has a melting point of 135-136°C. However, this compound is a relatively new compound and its effects on humans are still not fully understood, so caution should be taken when using it in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid. One potential direction is to further investigate its anti-inflammatory, anti-oxidant, and anti-microbial properties. Another potential direction is to investigate its potential applications in the synthesis of drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on humans. Finally, further research is needed to determine the optimal conditions for the synthesis and stability of this compound.
Méthodes De Synthèse
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized through a simple three-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-bromophenyl ethyl acetoacetate. The second step involves the reaction of 4-bromophenyl ethyl acetoacetate with hydrazine hydrate to form 4-bromophenyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid. The third step involves the recrystallization of the product from aqueous ethyl acetate.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-16(17(21)22)10-15(19-20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQQXNSVQBRXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618102-62-8 |
Source


|
| Record name | 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


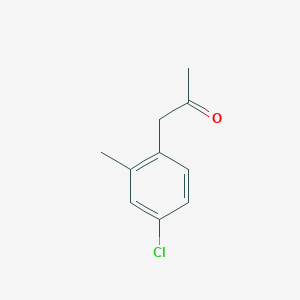
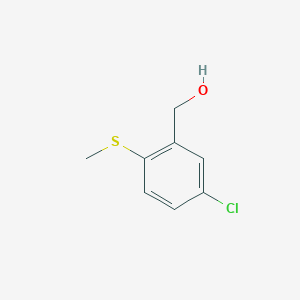
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)
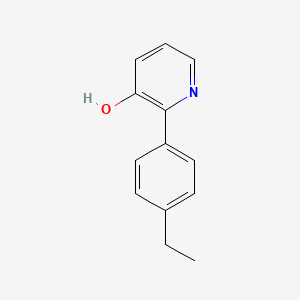
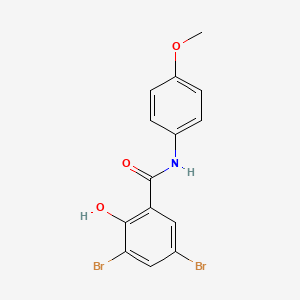
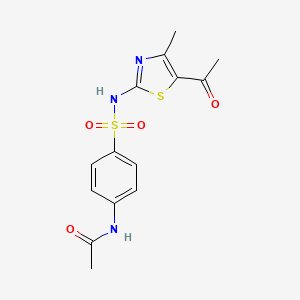
![(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine](/img/structure/B6358559.png)



![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)